molecular formula C12H16O2 B024160 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole CAS No. 201166-22-5

2,2-Dimethyl-4-isopropyl-1,3-benzodioxole

Cat. No.: B024160
CAS No.: 201166-22-5
M. Wt: 192.25 g/mol
InChI Key: DHDJXCHGRUOYCV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, also known as this compound, is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrosynthesis of Conducting Polymers

Xu Jing-kun (2008) demonstrated the electropolymerization of 2,2-dimethyl-1,3-benzodioxole in boron trifuoride diethyl etherate, leading to the novel conducting polymer poly(2,2-dimethyl-1,3-benzodioxole) with an electrical conductivity of 0.23 S cm^-1. This development indicates potential applications in the field of conducting materials and electronics Xu Jing-kun.

Insecticide Synthesis

Sumantri (2005) explored the synthesis of 5-ethyl-carbamyl-2,2-dimethyl-1,3 benzodioxoles as an insecticide, highlighting the potential for creating low-toxicity insecticides. The benzodioxole moiety's natural antioxidant activity and function as an insecticide synergist were key to this research, offering a promising approach to developing safer insecticides Sumantri.

Antiradical and Antiknock Properties

The antiradical activity of dioxolane derivatives, including 2,2-dimethyl-1,3-dioxolane, was investigated by V. B. Vol’eva et al. (2013). The study provided insights into the antiknock effects of these compounds in fuel, which is critical for improving fuel efficiency and reducing emissions V. B. Vol’eva et al..

Glycosidase Inhibition

Research by A. Baran, A. Günel, and M. Balcı (2008) on the synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) from 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole showcased its application as glycosidase inhibitors. This points to potential therapeutic applications in managing diseases related to enzyme dysfunction A. Baran, A. Günel, M. Balcı.

Dental Material Innovation

Suqing Shi and J. Nie (2007) utilized a natural component, 1,3-benzodioxole, as a coinitiator for dental resin composites, aiming to replace conventional amines. This innovative approach could lead to dental materials with improved properties and reduced toxicity Suqing Shi, J. Nie.

Safety and Hazards

The safety symbols for “2,2-Dimethyl-4-isopropyl-1,3-benzodioxole” are GHS02 and GHS07 . The hazard statements include H225, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Properties

IUPAC Name

2,2-dimethyl-4-propan-2-yl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)9-6-5-7-10-11(9)14-12(3,4)13-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDJXCHGRUOYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173933
Record name 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201166-22-5
Record name 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201166225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIMETHYL-4-ISOPROPYL-1,3-BENZODIOXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA7O19V7ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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